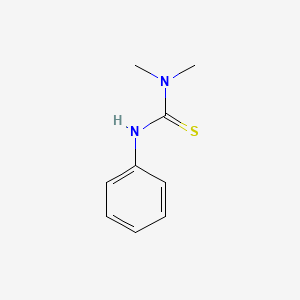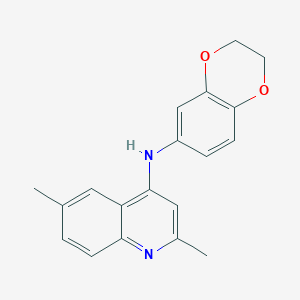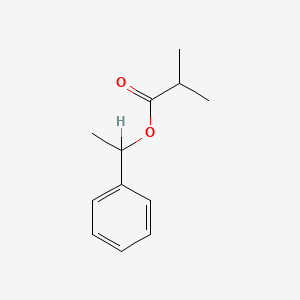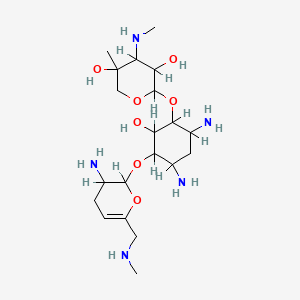
Antibiotic G-52
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibiotic G-52 is a natural product found in Micromonospora zionensis with data available.
Applications De Recherche Scientifique
Discovery and Chemical Structure
Antibiotic G-52, identified as a new aminocyclitol-aminoglycoside antibiotic, was first isolated from the fermentation of Micromonospora zionensis. Its structure was determined to be 6'-N-methylsisomicin based on spectral characteristics and confirmed by synthesis from sisomicin (Daniels, Jaret, Nagabhushan, & Turner, 1976).
Spectrum of Activity
G-52 has been characterized for its broad spectrum of activity, particularly for its effectiveness against 6'-N-acetylating strains. Its activity profile appears similar to that of verdamicin and gentamicin but shows increased activity against certain strains (Marquez, Wagman, Testa, Waitz, & Weinstein, 1976).
Resistance and Antibacterial Efficacy
Research on bacterial resistance to antibiotics, like G-52, has evolved significantly. Studies now focus on understanding the mechanisms of resistance and developing strategies to combat this issue, underscoring the ongoing relevance of antibiotics like G-52 in the medical field (Richardson, 2017).
Environmental Impact and Alternatives
The use of antibiotics in animal agriculture and their presence in the environment, including those like G-52, have been studied to understand their ecological impact and the emergence of resistance. This research also explores alternative strategies to antibiotics for animal health and food safety (Kemper, 2008), (Seal, Lillehoj, Donovan, & Gay, 2013).
Propriétés
Numéro CAS |
51909-61-6 |
|---|---|
Nom du produit |
Antibiotic G-52 |
Formule moléculaire |
C20H39N5O7 |
Poids moléculaire |
461.6 g/mol |
Nom IUPAC |
2-[4,6-diamino-3-[[3-amino-6-(methylaminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C20H39N5O7/c1-20(28)8-29-19(14(27)17(20)25-3)32-16-12(23)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-24-2/h4,10-19,24-28H,5-8,21-23H2,1-3H3 |
Clé InChI |
ARCVBMPERJRMKB-UHFFFAOYSA-N |
SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNC)N)N)N)O |
SMILES canonique |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNC)N)N)N)O |
Synonymes |
6'-N-methylsisomicin G 52 G-52 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



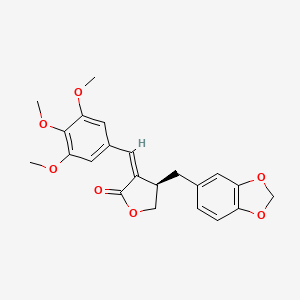
![1-[3-(dimethylamino)propyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-phenylurea](/img/structure/B1195749.png)
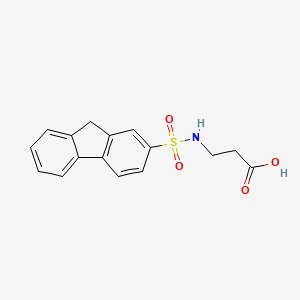
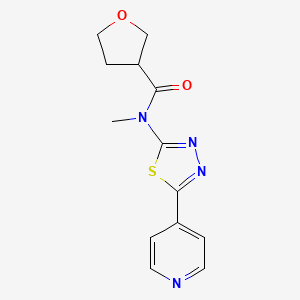
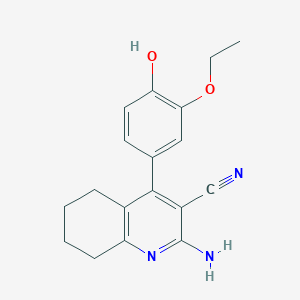
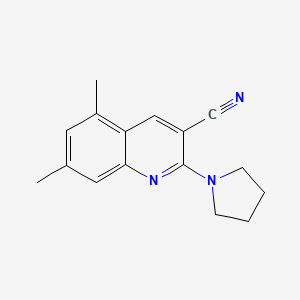
![N-[1-[4-(4-methylphenyl)-2-thiazolyl]-4-piperidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1195756.png)
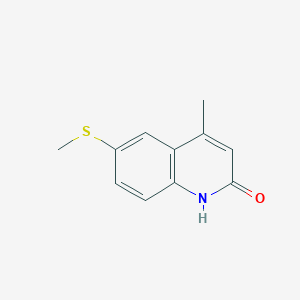
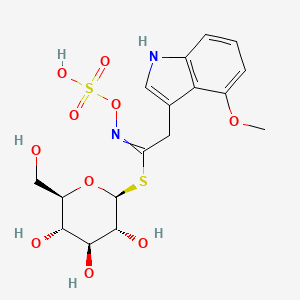
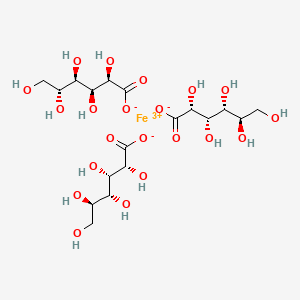
![2-(5-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone](/img/structure/B1195762.png)
